molecular formula C11H13NO3 B1267474 4-Morpholinobenzoic acid CAS No. 7470-38-4

4-Morpholinobenzoic acid

Cat. No. B1267474
Key on ui cas rn: 7470-38-4
M. Wt: 207.23 g/mol
InChI Key: XVAJKPNTGSKZSQ-UHFFFAOYSA-N
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Patent
US07842696B2

Procedure details

LiOH (92 mg, 0.22 mmol) was added to a stirred solution of 4-morpholin-4-yl-benzoic acid methyl ester (162 mg, 0.73 mmol) in THF:H2O (1:1, 4 mL), and the resulting mixture was stirred at room temperature for 20 hrs. The reaction mixture was concentrated under reduced pressure to get the residue. Cold water was then added and acidified it with 10% aqueous HCl, filtered the solid precipitated to afford 130 mg (86% yield) of 4-morpholin-4-yl-benzoic acid. 1H NMR (DMSO-d6): δ 12.4 (s, 1H), 7.8 (d, 2H), 7.0 (d, 2H), 3.76 (t, 4H), 3.28 (t, 4H).
Name
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li+].[OH-].C[O:4][C:5](=[O:18])[C:6]1[CH:11]=[CH:10][C:9]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)=[CH:8][CH:7]=1.O.Cl>C1COCC1.O>[N:12]1([C:9]2[CH:8]=[CH:7][C:6]([C:5]([OH:18])=[O:4])=[CH:11][CH:10]=2)[CH2:13][CH2:14][O:15][CH2:16][CH2:17]1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
92 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
162 mg
Type
reactant
Smiles
COC(C1=CC=C(C=C1)N1CCOCC1)=O
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 20 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to get the residue
FILTRATION
Type
FILTRATION
Details
filtered the solid
CUSTOM
Type
CUSTOM
Details
precipitated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1(CCOCC1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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